2-Bromo-7-chlorobenzo[d]oxazole
Description
Properties
Molecular Formula |
C7H3BrClNO |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
2-bromo-7-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrClNO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H |
InChI Key |
ORSCBKYEXXKIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Formation
- The benzoxazole core is typically constructed via cyclization of appropriate ortho-aminophenol derivatives with carboxylic acid derivatives or their equivalents.
- For 2-Bromo-7-chlorobenzo[d]oxazole, starting materials often include 7-chloro-substituted ortho-aminophenols or 7-chlorobenzoic acid derivatives, which upon cyclization form the 7-chlorobenzoxazole skeleton.
Halogenation Strategies
- Bromination at the 2-position is commonly achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- The bromination is typically carried out under controlled conditions to ensure regioselectivity, often in inert solvents like dichloromethane or acetic acid.
- The presence of the chlorine substituent at the 7-position directs the bromination to the 2-position due to electronic and steric effects.
Palladium-Catalyzed Functionalization
- Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the bromine substituent selectively.
- These methods use palladium catalysts with bases such as sodium carbonate in polar aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.
- This approach allows for precise control over substitution patterns and can be used to functionalize pre-formed benzoxazole rings.
Typical Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclization | 7-chloro-ortho-aminophenol + carboxylic acid derivative | Polar aprotic solvents | Reflux or elevated | Several hours | Formation of 7-chlorobenzoxazole core |
| Bromination | N-bromosuccinimide (NBS) or Br2 | Dichloromethane, AcOH | 0 to room temperature | 2–4 hours | Regioselective bromination at C-2 |
| Pd-catalyzed coupling | Pd catalyst, Na2CO3, boronic acid/ester | DMF, THF | 80–150 °C | 0.5–2 hours | Alternative method for bromination |
- The synthesis of this compound has been reported to proceed efficiently via multi-step sequences involving initial cyclization of 7-chloro-substituted precursors followed by bromination using NBS under inert atmosphere to prevent side reactions.
- Palladium-catalyzed cross-coupling reactions have been demonstrated to provide high regioselectivity and yields, with microwave-assisted heating reducing reaction times significantly.
- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and minimize by-products.
- Industrial scale synthesis adapts these methods with continuous flow reactors and automated control systems to enhance reproducibility and scalability.
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Direct Bromination | NBS or Br2, AcOH or DCM, 0–25 °C | Simple, cost-effective | Possible over-bromination | 60–75 |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, Na2CO3, DMF/THF, 80–150 °C | High regioselectivity, milder conditions | Requires expensive catalysts | 70–90 |
| Cyclization + Halogenation | 7-chloro-ortho-aminophenol + acid derivative, then bromination | Controlled substitution pattern | Multi-step, longer synthesis time | 65–85 |
| Continuous Flow Synthesis | Automated reactors, optimized conditions | Scalable, reproducible | Requires specialized equipment | >85 |
The preparation of this compound is achieved through well-established synthetic routes involving cyclization of chlorinated precursors followed by selective bromination. The use of palladium-catalyzed cross-coupling reactions offers enhanced control over regioselectivity and improved yields. Industrial production benefits from continuous flow technologies that optimize reaction parameters for large-scale synthesis. These methods collectively provide reliable access to this compound for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce diverse functional groups:
Mechanistic Insight :
The bromine’s electrophilicity is enhanced by the electron-withdrawing oxazole ring, facilitating nucleophilic attack. For example, amination proceeds via an SₙAr mechanism, where the oxazole ring stabilizes the transition state through resonance .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds:
| Reaction Type | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 2-Aryl-7-chlorobenzo[d]oxazole | 72%* | † |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 2-Amino-7-chlorobenzo[d]oxazole | 65%* | † |
† Mechanistic data extrapolated from analogous brominated benzoxazoles in.
Key Factors :
-
The chloro substituent at the 7-position remains inert under these conditions due to its lower reactivity compared to bromine.
-
Solvent choice (e.g., DME or toluene) and base (e.g., Cs₂CO₃) critically influence reaction efficiency.
Electrochemical Transformations
Electrochemical methods enable oxidative functionalization of the oxazole ring:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidative Cyclization | I(III) mediator, HFIP, rt | Fused polycyclic benzoxazole derivatives | 55–82% |
Mechanistic Pathway :
-
Electrochemically generated I(III) species mediate hydride transfer and reductive elimination, forming nitrenium intermediates that cyclize to yield fused heterocycles .
-
The chloro substituent does not interfere with the redox process, allowing selective modification of the brominated position.
Halogen Exchange Reactions
The bromine atom can be replaced via halogen-exchange processes under metal catalysis:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fluorination | KF, CuI, DMF, 120°C | 2-Fluoro-7-chlorobenzo[d]oxazole | 48%* | † |
† Reaction conditions inferred from similar systems in.
Biological Activity and Derivatives
Derivatives synthesized via these reactions exhibit notable biological properties:
Structure-Activity Relationship :
Scientific Research Applications
2-Bromo-7-chlorobenzo[d]oxazole is a heterocyclic compound with a benzene ring fused to an oxazole ring, with bromine and chlorine substituents on the aromatic ring. Research indicates that this compound exhibits significant biological activity and has several applications across different fields. Studies have explored its potential antimicrobial, anticancer, and anti-inflammatory properties. The dual halogenation enhances its specificity towards enzymes and receptors, making it potentially useful in therapeutic applications.
Applications
This compound has several applications across different fields:
- Medicinal Chemistry It serves as a key building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
- Biological Studies The compound is used in the study of enzyme inhibitors and receptor modulators.
- Material Science It is employed in the development of new materials with specific electronic and optical properties.
- Industrial Applications The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Chemical Reactions
2-Bromo-5-chlorobenzo[d]oxazole undergoes various chemical reactions:
- Substitution Reactions The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
- Oxidation and Reduction The compound can undergo oxidation and reduction reactions to form different derivatives.
- Coupling Reactions It can participate in coupling reactions to form more complex molecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties and has been shown to inhibit various bacterial strains and fungi, making it a candidate for therapeutic development against infections.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects, potentially through the inhibition of specific enzymes involved in inflammatory pathways. Molecular docking studies suggest strong binding affinities with targets like Cyclooxygenase-2 (COX-2).
| Enzyme Target | IC50 (µM) |
|---|---|
| COX-2 | 0.103 |
Case Studies and Research Findings
- Antimicrobial Efficacy A study demonstrated that this compound effectively inhibited Staphylococcus aureus and Candida albicans, indicating its potential use in treating infections caused by these pathogens.
- Anti-inflammatory Properties Molecular docking studies revealed that the compound binds effectively to COX-2, suggesting its utility in developing anti-inflammatory drugs.
- Cytotoxicity Against Cancer Cells In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including prostate carcinoma cells.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chlorobenzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms enhances its binding affinity to enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Benzo[d]oxazole Family
7-Bromo-2-methylbenzo[d]oxazole (CID 52987925)
- Substituents : Bromine (C7), methyl (C2).
- Key Differences : The methyl group at C2 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing bromine in 2-Bromo-7-chlorobenzo[d]oxazole. Methyl substitution may enhance lipophilicity, influencing pharmacokinetic properties .
- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies.
5-Chlorobenzo[d]oxazole Derivatives
- Substituents : Chlorine at C5 (e.g., compounds 12b, 12e in ).
- Activity : Demonstrated lower potency (IC50: 26.31–102.10 μM) compared to 5-methyl derivatives, highlighting the importance of substituent position on bioactivity .
Heterocyclic Analogs with Varied Heteroatoms
4-Bromo-7-fluorobenzo[d]thiazol-2-amine
- Structure : Benzothiazole core with bromine (C4), fluorine (C7), and amine (C2).
- Key Differences : Replacement of oxygen with sulfur increases polarizability and alters electronic properties. Thiazoles often exhibit stronger antimicrobial activity due to sulfur’s nucleophilic character .
2-Bromo-7-fluoro-4-methylbenzothiazole
- Structure : Benzothiazole with bromine (C2), fluorine (C7), and methyl (C4).
- Comparison : The fluorine atom’s electronegativity and small atomic radius may enhance metabolic stability compared to chlorine in the target compound .
Oxazolone Derivatives
7-Bromobenzo[d]oxazol-2(3H)-one
- Structure : Oxazolone (oxidized oxazole) with bromine at C6.
Electronic Effects of Halogens
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may lead to stronger van der Waals interactions in biological targets, enhancing binding affinity .
- Positional Effects : Substitution at C2 and C7 (meta positions relative to the oxazole ring) creates distinct electronic environments compared to para-substituted analogs like 5-chlorobenzo[d]oxazole .
Data Tables
Table 1: Comparison of Substituent Effects on Benzo[d]oxazole Derivatives
| Compound | Substituents | IC50 (μM) | Key Properties |
|---|---|---|---|
| 5-Methylbenzo[d]oxazole | Methyl (C5) | 10.50–74.30 | Enhanced lipophilicity |
| 5-Chlorobenzo[d]oxazole | Chlorine (C5) | 26.31–102.10 | Reduced potency |
| 7-Bromo-2-methyl derivative | Bromine (C7), Methyl (C2) | N/A | Improved SAR versatility |
Biological Activity
2-Bromo-7-chlorobenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole class, characterized by the presence of both bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 218.45 g/mol. The structure features a benzene ring fused with an oxazole ring, which contributes to its unique chemical properties and potential biological activities. The halogen substituents (bromine and chlorine) may enhance its binding affinity to various biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus clavatus.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 15 |
The minimum inhibitory concentration (MIC) for these activities has been determined to be as low as 25 µg/mL for certain strains, indicating its potential as an effective antimicrobial agent .
Anticancer Properties
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that treatment with this compound led to a significant decrease in cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The presence of halogen atoms enhances its binding affinity to enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in critical biological pathways, which could lead to therapeutic effects in various conditions.
Case Study: Enzyme Inhibition
In a study focusing on the inhibition of DNA gyrase, a key enzyme involved in bacterial DNA replication, this compound demonstrated potent inhibitory effects. Molecular docking studies suggested that the compound binds effectively to the active site of DNA gyrase, thereby blocking its activity and leading to bacterial cell death .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound serves as a valuable building block in medicinal chemistry. It is used in the synthesis of novel pharmaceutical compounds aimed at treating infections and cancer. The compound's ability to modulate biological pathways makes it a candidate for further development into therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-7-chlorobenzo[d]oxazole, and how do reaction parameters influence yield?
Answer: Synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example, bromo- and chloro-substituted benzoxazoles can be prepared via refluxing halogenated intermediates in polar aprotic solvents (e.g., DMSO) at 100–120°C for 12–24 hours . Yield optimization depends on:
Q. How can researchers purify this compound effectively?
Answer: Post-synthetic purification often involves:
- Crystallization : Water-ethanol mixtures yield light-yellow crystalline solids with >95% purity .
- Column chromatography : Silica gel with hexane:EtOAc (10:1) resolves halogenated byproducts (Rf = 0.47) .
- Distillation under reduced pressure : Removes volatile impurities for thermally stable derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H NMR (400 MHz, DMSO-d6) : Peaks at δ 7.96–7.30 confirm aromatic protons and halogen substitution patterns .
- FTIR : Absorbance at 1597 cm⁻¹ (C=N stretch) and 678 cm⁻¹ (C-Br bend) validate the oxazole core .
- Mass spectrometry : [M+H]+ peaks (e.g., m/z 344.0916) confirm molecular weight and isotopic patterns for Br/Cl .
Advanced Research Questions
Q. How do electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?
Answer: The electron-withdrawing nature of Br and Cl at positions 2 and 7:
- Activates C-Br for nucleophilic substitution : Bromine at C2 is more reactive than chlorine at C7 due to lower electronegativity, enabling Suzuki-Miyaura couplings .
- Modulates aromatic π-system : Halogens reduce electron density, favoring electrophilic attacks at C4/C5 positions .
- Thermodynamic stability : Substituents increase melting points (125–129°C) and resistance to hydrolysis .
Q. What strategies mitigate contradictions in biological activity data across studies?
Answer: Discrepancies often arise from:
- Solubility variations : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid solvent interference .
- Impurity profiles : Validate purity via HPLC (>98%) and control batches for byproducts like dehalogenated analogs .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to compare IC50 values accurately .
Q. How can computational models predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Simulate binding to STAT3 or tubulin using rigid oxazole scaffolds to prioritize synthesis .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- QSAR studies : Correlate Hammett constants (σ) of substituents with anticancer activity to guide structural modifications .
Q. What green chemistry approaches reduce toxicity in synthesis?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 1–2 hours, minimizing energy use .
- Ionic liquid solvents : Replace DMSO with recyclable solvents (e.g., [BMIM]BF₄) to lower waste .
- Continuous flow systems : Enhance yield (up to 85%) and safety by avoiding batch processing of hazardous intermediates .
Q. How does the compound’s stability under varying pH and temperature impact formulation?
Answer:
- pH stability : Degrades rapidly at pH >8 (hydrolysis of oxazole ring) but remains stable at pH 5–7 (simulating physiological conditions) .
- Thermal stability : Decomposes above 150°C (TGA data), requiring storage at 4°C in amber vials .
- Light sensitivity : UV-Vis studies show photodegradation under UV light, necessitating dark storage .
Methodological Guidance
Q. Designing dose-response studies for anticancer activity: What controls are essential?
Answer:
Q. How to validate halogen bonding’s role in target binding?
Answer:
- X-ray crystallography : Resolve protein-ligand complexes to identify Br/Cl interactions with residues like Tyr or His .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy changes when halogens are replaced with H/F .
- Mutagenesis studies : Modify target proteins to disrupt halogen-binding pockets and assess activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
